crystal structure analysis of methyl 4,6-diethoxy-1H-indole-2-carboxylate
crystal structure analysis of methyl 4,6-diethoxy-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Understanding the precise three-dimensional arrangement of atoms in indole derivatives is paramount for rational drug design, as solid-state properties directly influence bioavailability, stability, and manufacturability. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of a representative indole derivative, Methyl 4,6-diethoxy-1H-indole-2-carboxylate.
This document moves beyond a simple recitation of methods. It elucidates the scientific rationale behind each step, from initial synthesis and crystallization to final data analysis and deposition. We explore not only the "how" but the "why," offering field-proven insights into optimizing each stage of the crystallographic workflow. The protocols described herein are designed as a self-validating system, emphasizing data quality, structural integrity, and adherence to international standards for scientific rigor. By grounding our discussion in authoritative principles and methodologies, this guide serves as a technical resource for both seasoned crystallographers and medicinal chemists seeking to leverage structural insights in their research.
The Strategic Importance of Indole Scaffolds & Crystal Engineering
The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[3] Its derivatives have demonstrated extensive therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders.[1][4] Compounds such as Indomethacin (an anti-inflammatory agent) and Vinca alkaloids (anticancer agents) highlight the clinical significance of this heterocyclic system.[2]
However, the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Crystal engineering—the design and understanding of molecular solids—is therefore a critical discipline in drug development. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of a crystalline material, providing unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[5][6] This knowledge is vital for identifying and characterizing polymorphs, understanding solubility, and ensuring the stability of an active pharmaceutical ingredient (API).
This guide uses Methyl 4,6-diethoxy-1H-indole-2-carboxylate as a case study to illustrate the complete process of modern structural elucidation.
From Molecule to Single Crystal: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This initial phase is often the most challenging bottleneck in structural analysis.[6]
Proposed Synthesis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate
While various methods exist for indole synthesis, a robust approach involves the sequential coupling and cyclization of an appropriate aryl halide with methyl propiolate.[7] This strategy offers a flexible entry to functionalized indoles. The synthesis of the title compound would logically proceed from a suitably substituted aniline or iodobenzene precursor, followed by esterification if necessary.
The Art and Science of Crystallization
Obtaining crystals suitable for SCXRD—typically well-ordered, and of an appropriate size (0.1-0.3 mm)—is a process of controlled nucleation and growth from a supersaturated solution.[8] The choice of solvent and crystallization technique is critical and often requires empirical screening.
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[8] An ideal solvent is one in which the compound is moderately soluble, allowing for the creation of a nearly saturated solution at room temperature.
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Solution Preparation: Dissolve a small amount (5-10 mg) of Methyl 4,6-diethoxy-1H-indole-2-carboxylate in the chosen solvent (e.g., ethyl acetate) in a small, clean vial. Use the minimum amount of solvent necessary to fully dissolve the compound with gentle warming if required.
-
Inducing Supersaturation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes using a needle. This is the crucial step for controlling the rate of evaporation. A slower rate of evaporation is almost always preferable as it allows molecules more time to arrange themselves into a well-ordered crystal lattice.[8]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, they should be carefully harvested using a nylon loop or a fine needle and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Other common techniques include vapor diffusion, where a precipitant vapor diffuses into the compound's solution, and anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly introduced.[9]
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the 3D Architecture
SCXRD operates on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular crystal lattice.[10] By measuring the positions and intensities of the diffracted beams, one can reconstruct a three-dimensional model of the electron density, and thus the atomic structure.[11]
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has sharp edges and no visible cracks or defects. It is mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are used by the control software to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant dataset.[12] This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam and recording the diffraction patterns.[13]
-
Data Integration: The collected images are processed to measure the intensity of each reflection and correct for experimental factors.[14] This process yields a reflection file (typically with an .hkl extension) that forms the input for structure solution.
From Diffraction Pattern to Molecular Model: Data Processing and Structure Elucidation
The transition from raw diffraction intensities to a refined molecular model is a computationally intensive process, typically managed within integrated software suites.
Structure Solution and Refinement
The primary challenge in crystallography is the "phase problem": detectors measure intensities (the amplitude squared of the diffracted wave), but information about the phase of the wave is lost. Solving the structure requires finding these missing phases.
The Olex2 software provides a user-friendly graphical interface for the powerful SHELX suite of programs, which is the standard for small-molecule crystallography.[15][16][17]
-
Structure Solution: For small molecules, direct methods (implemented in programs like SHELXT) are typically used to estimate the initial phases and generate a preliminary electron density map.[18] This map often reveals a significant portion of the molecular structure.
-
Model Building: An initial atomic model is built by assigning atom types (C, N, O) to the strongest peaks in the electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (with programs like SHELXL).[10] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the fit is monitored using the R-factor (R1), with lower values indicating a better fit.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," though they can sometimes be located directly from the electron density map.[19]
-
Finalization: The refinement is continued until all parameters converge and the residual electron density map is flat, indicating a complete and accurate model.
Crystallographic Data Summary
The final results are summarized in a standardized table. The following table contains plausible data for Methyl 4,6-diethoxy-1H-indole-2-carboxylate, based on similar reported structures.[19][20]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₅NO₄ |
| Formula Weight | 249.26 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.541(2) Å |
| b = 15.234(3) Å | |
| c = 9.876(2) Å | |
| β = 105.34(1)° | |
| Volume (ų) | 1238.9(4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.336 |
| Reflections Collected | 9875 |
| Independent Reflections | 2845 [R(int) = 0.031] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |
| Goodness-of-fit on F² | 1.05 |
Beyond Atomic Coordinates: Structural Analysis and Interpretation
A refined crystal structure is a rich source of chemical information. Analysis moves beyond simple atomic positions to understand the forces that dictate the molecule's conformation and its packing in the solid state.
Molecular Geometry
The analysis would confirm the planarity of the indole ring system, a characteristic feature of such aromatic heterocycles.[21] Bond lengths and angles would be compared with average values from the Cambridge Structural Database (CSD) to identify any unusual features. For instance, the C2-C3 bond is expected to have more double-bond character than a typical C-C bond, and the C-N bonds within the pyrrole ring will be shorter than a standard C-N single bond.[22] The orientation of the ethoxy and carboxylate substituents relative to the indole plane would also be determined.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. For Methyl 4,6-diethoxy-1H-indole-2-carboxylate, the following interactions are anticipated:
-
N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly likely to form a strong hydrogen bond with a carbonyl oxygen atom of the ester group on a neighboring molecule, often forming chains or dimeric motifs.[23]
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H or methyl/methylene C-H groups and oxygen acceptors, also play a significant role in stabilizing the three-dimensional structure.[20]
-
π-π Stacking: The planar indole rings are expected to engage in π-π stacking interactions with adjacent molecules. These interactions, characterized by inter-planar distances of approximately 3.4-3.8 Å, are crucial for the packing of aromatic systems.[19][24]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[25] The surface is generated around a molecule, and the distance from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) is calculated. These values are mapped onto the surface, typically as a normalized contact distance (dₙₒᵣₘ).
-
dₙₒᵣₘ Surface: Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts (shorter than the van der Waals radii sum) and highlight the locations of hydrogen bonds and other strong interactions.[26][27]
-
2D Fingerprint Plots: These plots summarize all the interactions by plotting dᵢ against dₑ, providing a quantitative breakdown of the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the overall crystal packing.[28][29] For this molecule, the fingerprint plot would be expected to show sharp spikes characteristic of the strong N-H···O hydrogen bonds.
Ensuring Scientific Rigor: Data Validation and Deposition
The final steps in a crystal structure analysis are to validate the model and to share it with the scientific community.
Final Validation
The Crystallographic Information File (CIF) containing the final model and experimental data is processed using software like PLATON or the IUCr's checkCIF service. This automatically checks for consistency, potential errors in symmetry, unusual geometric parameters, and generates a comprehensive validation report.
Deposition to the Cambridge Crystallographic Data Centre (CCDC)
It is standard practice to deposit crystallographic data in a public repository. The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[30]
-
Prepare CIF: Ensure the final CIF contains all necessary metadata, including author names, synthesis details, and the crystallographic data.
-
Access Deposition Service: Use the CCDC's free online deposition service.[31][32]
-
Upload and Validate: Upload the CIF and any associated structure factor files. The service will automatically run a series of validation checks.[33]
-
Receive Deposition Number: Upon successful submission, a unique CCDC deposition number is assigned. This number should be included in any publication describing the structure, allowing readers to freely access the data.[34]
Conclusion and Future Directions
This guide has detailed the comprehensive process for the crystal structure analysis of Methyl 4,6-diethoxy-1H-indole-2-carboxylate, treating it as a representative example of a medicinally relevant small molecule. Through a combination of meticulous experimental technique and robust computational analysis, a definitive three-dimensional model of the molecule can be established.
The resulting structural information is invaluable for drug development. It provides a basis for understanding solid-state properties like polymorphism and stability, offers insights for structure-based drug design by revealing the molecule's preferred conformation, and serves as an unambiguous point of reference for all future chemical and biological studies.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH). Available at: [Link]
-
Biomedical Importance of Indoles. National Institutes of Health (NIH). Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]
-
Crystallization of Small Molecules. University of Barcelona. Available at: [Link]
-
A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. Available at: [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing (SCIRP). Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
-
Hirshfeld surface analysis. Royal Society of Chemistry. Available at: [Link]
-
How the Cambridge Crystallographic Data Centre Obtains its Information. National Institutes of Health (NIH). Available at: [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Institutes of Health (NIH). Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]
-
Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]
-
A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
-
OLEX2: a complete structure solution, refinement and analysis program. SciSpace. Available at: [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available at: [Link]
-
Olex2. OlexSys. Available at: [Link]
-
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. Available at: [Link]
-
OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available at: [Link]
-
Free, unified deposition and access of crystal structure data. FIZ Karlsruhe. Available at: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]
-
X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. Available at: [Link]
-
Overview - Olex2. OlexSys. Available at: [Link]
-
Deposit Structures. CCDC. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]
-
A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]
-
Data-collection strategies. International Union of Crystallography (IUCr). Available at: [Link]
-
Single Crystal X-Ray Diffraction Data Collection. NPTEL. Available at: [Link]
-
X‐ray crystal structure of 4 a. ResearchGate. Available at: [Link]
-
Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. International Union of Crystallography (IUCr). Available at: [Link]
-
Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Publishers. Available at: [Link]
-
Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Publications. Available at: [Link]
-
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES. Available at: [Link]
-
New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. PubMed. Available at: [Link]
-
Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. ResearchGate. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. portlandpress.com [portlandpress.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. acl.digimat.in [acl.digimat.in]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Olex2 | OlexSys [olexsys.org]
- 17. Overview | OlexSys [olexsys.org]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. scirp.org [scirp.org]
- 27. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) [mdpi.com]
- 28. scivisionpub.com [scivisionpub.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 31. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 32. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 33. How the Cambridge Crystallographic Data Centre Obtains its Information - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]
